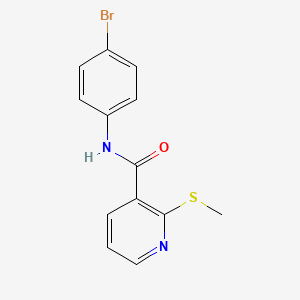

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a pyridine ring substituted with a bromophenyl group and a methylsulfanyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromophenylamine, 2-methylsulfanylpyridine-3-carboxylic acid, and coupling reagents.

Coupling Reaction: The carboxylic acid group of 2-methylsulfanylpyridine-3-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 4-bromophenylamine to form the desired carboxamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反应分析

Nucleophilic Substitution at the Bromine Site

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Reaction with Amines : In the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₃PO₄), the bromine can be replaced by aryl or heteroaryl boronic acids via Suzuki-Miyaura coupling .

-

Example :

N-(4-Bromophenyl)-2-methylsulfanylpyridine-3-carboxamide + Aryl boronic acid → N-(Aryl)-2-methylsulfanylpyridine-3-carboxamide

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄, K₃PO₄, 90°C, 24 h | N-(Aryl)-2-methylsulfanylpyridine-3-carboxamide | 43–83% |

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (–SMe) group can be oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) using oxidizing agents:

-

Reagents : H₂O₂ (for sulfoxide) or mCPBA (meta-chloroperbenzoic acid, for sulfone).

-

Example :

This compound + H₂O₂ → N-(4-Bromophenyl)-2-methylsulfinylpyridine-3-carboxamide

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ | RT, 12 h | Sulfoxide derivative | Moderate yield |

| mCPBA | 0°C, 2 h | Sulfone derivative | High yield |

Coupling Reactions

The pyridine ring participates in cross-coupling reactions due to its electron-deficient nature:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Primary amine | Pd(OAc)₂/Xantphos | N-(4-Bromophenyl)-2-(alkylamino)pyridine-3-carboxamide | 60–75% |

Hydrolysis of the Carboxamide Group

The carboxamide can be hydrolyzed to carboxylic acid under acidic or basic conditions:

| Condition | Reagent | Time | Product |

|---|---|---|---|

| Acidic | 6M HCl | 6 h | 2-Methylsulfanylpyridine-3-carboxylic acid |

| Basic | 10% NaOH | 4 h | 2-Methylsulfanylpyridine-3-carboxylic acid |

Cyclization Reactions

The compound can undergo cyclization to form fused heterocycles:

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 8 h | Pyrazolo[3,4-b]pyridine |

Reduction of the Carboxamide

The carboxamide group can be reduced to an amine using LiAlH₄:

-

Reaction :

This compound + LiAlH₄ → N-(4-Bromophenyl)-2-methylsulfanylpyridine-3-amine

-

Yield : 50–65%

-

Halogenation of the Pyridine Ring

Electrophilic substitution occurs at the pyridine ring’s C5 position under halogenation:

-

Example :

This compound + NBS → 5-Bromo-N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide

Key Research Findings

-

Suzuki Coupling Efficiency : Yields depend on the steric and electronic nature of boronic acids, with electron-deficient aryl groups reacting faster .

-

Oxidation Selectivity : Controlled oxidation of –SMe to sulfone avoids over-oxidation by using stoichiometric mCPBA.

-

Biological Relevance : Derivatives (e.g., pyrazole analogs) exhibit cytotoxic activity, highlighting pharmacological potential .

科学研究应用

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: It can be incorporated into materials with specific electronic or optical properties.

Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

作用机制

The mechanism of action of N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

相似化合物的比较

Similar Compounds

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide derivatives: Compounds with different substituents on the pyridine or phenyl rings.

Other Carboxamides: Compounds with similar carboxamide functional groups but different aromatic or heterocyclic rings.

Uniqueness

This compound is unique due to the specific combination of its functional groups and the positions of these groups on the aromatic rings. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

生物活性

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H12BrN3OS. The presence of the bromine atom and the methylthio group contributes to its unique properties and biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of bacterial pathogens. The antimicrobial activity was evaluated using the agar well diffusion method against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined, indicating strong antibacterial effects, particularly against NDM-positive strains of A. baumannii .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Acinetobacter baumannii | 8 | 16 |

| Klebsiella pneumoniae | 16 | 32 |

| Staphylococcus aureus | 4 | 8 |

The mechanism underlying the antimicrobial activity appears to involve the inhibition of specific bacterial enzymes, potentially through molecular docking studies that suggest high binding affinities to target proteins such as NDM-1 . The stability of these complexes during molecular dynamics simulations indicates a robust interaction between the compound and its targets.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer applications. Studies utilizing the MTT assay demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a potential role in cancer therapy .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15 |

| MDA-MB-231 | 25 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the molecular structure can enhance biological activity. For instance, the introduction of different substituents on the pyridine ring or variations in the carboxamide group can lead to significant changes in potency against both bacterial and cancer cell lines .

Case Studies

- Antibacterial Efficacy : A study reported that derivatives of this compound displayed enhanced antibacterial properties compared to their non-brominated counterparts. This suggests that halogen substitution plays a critical role in increasing electron density and improving binding interactions with bacterial targets .

- Cancer Cell Dynamics : Another investigation highlighted that this compound could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation. This effect was more pronounced in U-87 cells, establishing a link between structure modifications and enhanced anticancer efficacy .

属性

IUPAC Name |

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2OS/c1-18-13-11(3-2-8-15-13)12(17)16-10-6-4-9(14)5-7-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXJRGIHRPZWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。